molecular formula C15H8ClN3O B076093 5-Chloro-6,6a,12-triaza-benzo[a]anthracen-7-one CAS No. 13906-26-8

5-Chloro-6,6a,12-triaza-benzo[a]anthracen-7-one

Cat. No.: B076093
CAS No.: 13906-26-8
M. Wt: 281.69 g/mol
InChI Key: MUHBDIDXVUEIHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

5-Chloro-6,6a,12-triaza-benzo[a]anthracen-7-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Chloro-6,6a,12-triaza-benzo[a]anthracen-7-one has several scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-Chloro-6,6a,12-triaza-benzo[a]anthracen-7-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, including enzyme activity and protein-protein interactions. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

5-Chloro-6,6a,12-triaza-benzo[a]anthracen-7-one can be compared with other similar compounds, such as:

    6,6a,12-Triaza-benzo[a]anthracen-7-one: Lacks the chlorine atom at the 5-position, which may affect its chemical reactivity and biological activity.

    5-Bromo-6,6a,12-triaza-benzo[a]anthracen-7-one: Contains a bromine atom instead of chlorine, which can influence its chemical properties and interactions.

Properties

IUPAC Name

5-chloroquinazolino[2,3-a]phthalazin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClN3O/c16-13-9-5-1-2-6-10(9)14-17-12-8-4-3-7-11(12)15(20)19(14)18-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHBDIDXVUEIHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C(=O)N3N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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